Cas no 1538823-10-7 (1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol)

1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol
- 1538823-10-7
- EN300-1844029
-
- インチ: 1S/C9H13NO/c1-4-9(11)8-5-6(2)10-7(8)3/h4-5,9-11H,1H2,2-3H3
- InChIKey: MDASMBQJUVSPBU-UHFFFAOYSA-N
- ほほえんだ: OC(C=C)C1C=C(C)NC=1C
計算された属性
- せいみつぶんしりょう: 151.099714038g/mol
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 36Ų
1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844029-0.25g |
1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol |
1538823-10-7 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1844029-2.5g |
1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol |
1538823-10-7 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1844029-0.05g |
1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol |
1538823-10-7 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1844029-1g |
1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol |
1538823-10-7 | 1g |
$1214.0 | 2023-09-19 | ||
Enamine | EN300-1844029-0.5g |
1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol |
1538823-10-7 | 0.5g |
$1165.0 | 2023-09-19 | ||
Enamine | EN300-1844029-0.1g |
1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol |
1538823-10-7 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1844029-5.0g |
1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol |
1538823-10-7 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1844029-1.0g |
1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol |
1538823-10-7 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1844029-10.0g |
1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol |
1538823-10-7 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1844029-10g |
1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol |
1538823-10-7 | 10g |
$5221.0 | 2023-09-19 |
1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol 関連文献
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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10. Book reviews
1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-olに関する追加情報
Comprehensive Analysis of 1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol (CAS No. 1538823-10-7)
1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol, with the CAS number 1538823-10-7, is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and material science. This compound, characterized by its unique pyrrole backbone and propenol side chain, serves as a versatile intermediate in the synthesis of complex molecules. Researchers and industries are increasingly exploring its potential applications, particularly in the development of advanced materials, pharmaceuticals, and agrochemicals. The growing interest in pyrrole derivatives and allylic alcohols has positioned this compound as a key player in modern chemical research.
The structural features of 1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol make it a valuable building block for designing novel compounds. Its pyrrole ring is known for its electron-rich nature, which facilitates various chemical reactions, including electrophilic substitutions and metal-catalyzed couplings. Meanwhile, the allylic alcohol moiety offers opportunities for further functionalization, such as oxidation, reduction, and cross-coupling reactions. These properties align with current trends in green chemistry and sustainable synthesis, where efficiency and minimal environmental impact are prioritized. As a result, this compound is often discussed in the context of atom economy and catalytic processes.
In the pharmaceutical sector, 1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol has been investigated for its potential role in drug discovery. Pyrrole-containing compounds are frequently associated with bioactive properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the allylic alcohol group further enhances its utility as a precursor for pharmacologically active molecules. Recent studies have highlighted its relevance in the development of small-molecule inhibitors and targeted therapies, which are among the most searched topics in medicinal chemistry today. This aligns with the broader demand for precision medicine and personalized treatment options.
From a material science perspective, CAS 1538823-10-7 is being explored for its potential in creating functional polymers and coatings. The compound's ability to undergo polymerization or serve as a monomer in copolymer systems makes it attractive for applications in smart materials and nanotechnology. These areas are currently trending in scientific literature and industrial R&D, driven by the need for innovative solutions in electronics, energy storage, and environmental remediation. The compound's compatibility with click chemistry and other modular synthesis techniques further broadens its applicability.
The synthesis and handling of 1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol require careful consideration of reaction conditions and purification methods. Modern analytical techniques, such as HPLC and NMR spectroscopy, are essential for characterizing this compound and ensuring its quality. These topics are frequently searched by chemists and researchers looking for best practices in compound purification and structural elucidation. Additionally, the compound's stability and storage conditions are often discussed in forums and technical guides, reflecting the practical challenges faced in laboratory settings.
In conclusion, 1-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-en-1-ol (CAS 1538823-10-7) represents a fascinating intersection of chemistry, biology, and materials science. Its multifaceted applications and relevance to cutting-edge research areas ensure its continued prominence in scientific discourse. As interest in functional organic molecules and sustainable chemical processes grows, this compound is poised to play an increasingly important role in addressing global challenges and advancing technological innovation.
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